molecular formula C8H7N7 B14587496 4-Hydrazinyltetrazolo[1,5-a]quinoxaline CAS No. 61148-36-5

4-Hydrazinyltetrazolo[1,5-a]quinoxaline

Cat. No.: B14587496
CAS No.: 61148-36-5
M. Wt: 201.19 g/mol
InChI Key: CRNPJFDTNGIYDU-UHFFFAOYSA-N
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Description

4-Hydrazinyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline core, with a hydrazine group attached at the fourth position. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

The synthesis of 4-Hydrazinyltetrazolo[1,5-a]quinoxaline typically involves the following steps :

    Formation of 2,3-Diketoquinoxaline: This intermediate is prepared by the reaction of o-phenylenediamine with glyoxal.

    Cyclization to Form Tetrazolo[1,5-a]quinoxaline: The 2,3-diketoquinoxaline is treated with phosphorus pentachloride and sodium azide in methanol to yield 4-hydroxy tetrazolo[1,5-a]quinoxaline.

    Chlorination: The 4-hydroxy derivative is then reacted with phosphorus oxychloride to form 4-chloro tetrazolo[1,5-a]quinoxaline.

    Hydrazination: Finally, the 4-chloro derivative is treated with hydrazine hydrate in ethanol to produce this compound.

Chemical Reactions Analysis

4-Hydrazinyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including :

    Substitution Reactions: The hydrazine group can react with aldehydes to form hydrazone derivatives. This reaction typically occurs in dimethylformamide (DMF) as a solvent.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The hydrazine group can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include aldehydes, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazinyltetrazolo[1,5-a]quinoxaline has several scientific research applications :

    Anticancer Research: This compound has shown promising results in inhibiting the growth of various cancer cell lines. It is being studied for its potential as a chemotherapeutic agent.

    Antimicrobial Activity: The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

    Material Science: Quinoxaline derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyltetrazolo[1,5-a]quinoxaline involves its interaction with various molecular targets . In anticancer applications, it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound may also interact with bacterial cell walls and membranes, leading to cell lysis and death in antimicrobial applications. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

4-Hydrazinyltetrazolo[1,5-a]quinoxaline can be compared with other quinoxaline derivatives, such as :

    Tetrazolo[1,5-a]triazolo[3,4-c]quinoxalines: These compounds also exhibit antimicrobial and anticancer activities but differ in their structural features and specific biological targets.

    1,2,4-Triazolo[1,5-a]quinoxalines: Known for their antiviral and anti-inflammatory properties, these compounds share a similar core structure but have different substituents that influence their activity.

The uniqueness of this compound lies in its hydrazine group, which provides additional reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

tetrazolo[1,5-a]quinoxalin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c9-11-7-8-12-13-14-15(8)6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNPJFDTNGIYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497225
Record name 4-Hydrazinyltetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61148-36-5
Record name 4-Hydrazinyltetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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